Vinyl disulfide

描述

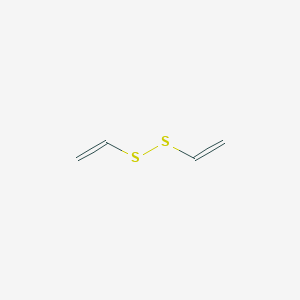

Vinyl disulfide is an organic compound characterized by the presence of a disulfide bond (S-S) and a vinyl group (CH2=CH-). This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications. The disulfide bond is a crucial structural feature that plays a significant role in the stability, folding, and biological function of proteins and peptides. Vinyl disulfides are also important in material and food chemistry due to their versatility and stability .

准备方法

Synthetic Routes and Reaction Conditions: Vinyl disulfides can be synthesized through several methods. One common approach involves the reaction of S-vinyl phosphorodithioate with thiotosylates or S-vinyl thiotosylate with thiols. These reactions are typically carried out under mild conditions and yield unsymmetrical vinyl disulfides with additional functional groups such as hydroxy, carboxy, protected amino, or ester groups . Another method involves the sodium iodide-mediated sulfenylation of alcohols and sulfinic acids, which allows for solvent-controlled selectivity in the synthesis of vinyl sulfides and vinyl sulfones .

Industrial Production Methods: Industrial production of vinyl disulfides often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired functional groups and the specific application of the vinyl disulfide. The reactions are optimized for high yield and purity, ensuring that the final product meets industrial standards.

化学反应分析

Types of Reactions: Vinyl disulfides undergo various chemical reactions, including:

Oxidation: Vinyl disulfides can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of vinyl disulfides typically yields thiols or thiolates.

Substitution: Vinyl disulfides can participate in substitution reactions, where the vinyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vinyl disulfides can yield sulfoxides or sulfones, while reduction can produce thiols or thiolates.

科学研究应用

Polymer Chemistry

1.1. Synthesis of Polymers

Vinyl disulfide can be utilized as a monomer in the synthesis of polymers through free radical polymerization (FRP). The presence of disulfide functionalities allows for the development of stimuli-responsive polymers with dynamic architectures. These polymers exhibit stability in biological environments while being reactive to intracellular antioxidants like glutathione (GSH), facilitating drug delivery systems that can overcome biological barriers .

1.2. Case Study: Self-Healing Materials

Research indicates that polymers containing this compound can be engineered to create self-healing materials. By incorporating disulfide bonds, these materials can undergo reversible reactions, allowing them to repair themselves upon damage. This property is particularly valuable in applications where durability and longevity are crucial, such as in coatings and structural materials .

| Property | Self-Healing Polymers | Conventional Polymers |

|---|---|---|

| Reactivity | High (responsive to GSH) | Low |

| Durability | Enhanced | Standard |

| Repair Mechanism | Reversible disulfide bond | None |

Medicinal Chemistry

2.1. Drug Delivery Systems

this compound derivatives have been explored for their potential in drug delivery applications. The ability to form stable conjugates with therapeutic agents via disulfide linkages allows for targeted delivery mechanisms that can release drugs in response to specific intracellular conditions .

2.2. Case Study: Targeted Cancer Therapy

In a study focusing on cancer therapy, this compound-based carriers were designed to encapsulate chemotherapeutic agents. The disulfide bonds facilitated the release of the drug upon exposure to reducing environments typical of tumor cells, enhancing therapeutic efficacy while minimizing systemic toxicity .

Material Science

3.1. Photocatalytic Applications

Vinyl disulfides serve as effective photocatalysts in various reactions, including enantioselective cyclizations and photochemical transformations. Their ability to generate thiyl radicals under UV light makes them valuable in synthetic organic chemistry .

3.2. Case Study: Surface Modification

Recent innovations have employed vinyl disulfides for surface modification techniques that enhance material properties such as adhesion and hydrophobicity. By utilizing the unique reactivity of vinyl dithioethers, researchers have developed smart surfaces capable of dynamic responses to environmental stimuli .

| Application | Photocatalytic Reactions | Surface Modifications |

|---|---|---|

| Mechanism | Thiyl radical generation | Dynamic reactivity |

| Benefits | Enhanced reaction rates | Improved material properties |

| Challenges | Reaction specificity | Control over modifications |

Environmental Applications

Vinyl disulfides are also being investigated for their role in environmental remediation processes, particularly in the degradation of pollutants through advanced oxidation processes (AOPs). Their ability to participate in redox reactions makes them suitable candidates for detoxifying hazardous substances .

生物活性

Vinyl disulfide (VDS) is a compound characterized by its unique structure, featuring a vinyl group attached to a disulfide moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its biological activities and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and implications in therapeutic contexts.

Chemical Structure and Properties

This compound has the following chemical structure:

This structure allows for various chemical reactions, including polymerization and thiol-disulfide exchange, which can be exploited in drug delivery systems and the development of novel materials.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives containing the this compound functional group have been shown to exhibit significant cytotoxicity against various cancer cell lines. A study indicated that compounds with this functional group demonstrated enhanced cytotoxic effects compared to their analogs lacking this feature .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Ajoene (this compound derivative) | HeLa | 15.2 |

| Ajoene analog without vinyl group | HeLa | 25.4 |

| This compound | MCF-7 | 20.1 |

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions, facilitating the formation of reactive oxygen species (ROS) within cells. This mechanism can lead to oxidative stress, which is detrimental to cellular integrity and function. The generation of ROS has been linked to apoptosis in cancer cells, making this compound derivatives potential candidates for cancer therapy .

Moreover, the presence of the disulfide bond allows for interactions with thiol-containing biomolecules, influencing various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

- Cytotoxicity Against Cancer Cells : A study investigated the effects of this compound on human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The results indicated that this compound exhibited a dose-dependent cytotoxic effect, with lower IC50 values observed in HeLa cells compared to MCF-7 cells. This suggests a selective action that may be beneficial in targeted cancer therapies .

- Antifungal Activity : Another research highlighted the antifungal properties of cyclic lipopeptides containing disulfide bonds. These compounds demonstrated enhanced antifungal activity against Candida species when compared to their linear counterparts. The study suggested that cyclic structures improve membrane permeability and interaction with fungal cells .

Applications in Drug Delivery

This compound's ability to form stable complexes with metals and other therapeutic agents makes it a valuable component in drug delivery systems. Its reactivity allows for the design of stimuli-responsive polymers that can release drugs in response to specific intracellular conditions, such as changes in redox state or pH .

Table 2: Applications of this compound in Drug Delivery

| Application | Description |

|---|---|

| Anticancer agents | Utilized as a linker for targeted delivery of chemotherapeutics |

| Antifungal treatments | Incorporated into formulations enhancing efficacy against resistant strains |

| Vaccine development | Used in conjugation strategies for improved immune response |

属性

IUPAC Name |

(ethenyldisulfanyl)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6S2/c1-3-5-6-4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQYWIBQETUPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CSSC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166354 | |

| Record name | Vinyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15805-34-2 | |

| Record name | Vinyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。